molecular formula C20H22N2O3 B4997697 2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide

2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide

Cat. No.: B4997697
M. Wt: 338.4 g/mol
InChI Key: LQJOTDJJAXXSGX-UHFFFAOYSA-N
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Description

2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenoxy group, a piperidinylcarbonyl group, and a phenylacetamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide typically involves the reaction of phenoxyacetic acid with 3-(1-piperidinylcarbonyl)aniline under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenoxy radicals or quinone derivatives.

    Reduction: The carbonyl group in the piperidinylcarbonyl moiety can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Electrophiles such as nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Phenoxy radicals or quinone derivatives.

    Reduction: Alcohol derivatives of the piperidinylcarbonyl group.

    Substitution: Nitro, halo, or sulfonyl derivatives of the phenyl ring.

Scientific Research Applications

2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenoxy and piperidinylcarbonyl groups may facilitate binding to active sites or allosteric sites on target proteins, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide can be compared with other similar compounds, such as:

    Phenoxyacetamides: Compounds with a phenoxyacetamide core structure, which may exhibit similar reactivity and applications.

    Piperidinylcarbonyl derivatives: Compounds containing the piperidinylcarbonyl moiety, which may share similar biological activities and mechanisms of action.

    Phenylacetamides: Compounds with a phenylacetamide structure, which may have comparable chemical properties and uses.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-phenoxy-N-[3-(piperidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-19(15-25-18-10-3-1-4-11-18)21-17-9-7-8-16(14-17)20(24)22-12-5-2-6-13-22/h1,3-4,7-11,14H,2,5-6,12-13,15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJOTDJJAXXSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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